tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate
CAS No.:
Cat. No.: VC18249075
Molecular Formula: C16H30BNO4
Molecular Weight: 311.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H30BNO4 |
|---|---|
| Molecular Weight | 311.2 g/mol |
| IUPAC Name | tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-10-12(11-18)8-9-17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3 |
| Standard InChI Key | KUTJINCOPLUGAK-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CCC2CN(C2)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
The molecular structure of tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate comprises three key components:
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Azetidine ring: A four-membered saturated heterocycle with a nitrogen atom at position 1.
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tert-Butyl carbamate (Boc) group: A protective group attached to the azetidine nitrogen, enhancing stability during synthetic processes.
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Pinacol boronate ester: A boron-containing functional group linked to the azetidine via a two-carbon ethyl spacer, enabling participation in Suzuki-Miyaura cross-coupling reactions.
The compound’s molecular formula is C₁₆H₂₉BNO₄, with a molecular weight of 311.22 g/mol (calculated from analogous structures ). Key structural features include:
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Azetidine ring strain: The small ring size induces angle strain, influencing reactivity and conformational flexibility.
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Boronate ester hydrophobicity: The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances solubility in organic solvents while stabilizing the boron center against hydrolysis .
Table 1: Physicochemical Properties
Synthesis and Preparation Strategies
The synthesis of tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate can be inferred from methodologies used for structurally related azetidine boronic esters . A plausible multi-step route involves:
Step 1: Azetidine Ring Formation
Azetidine precursors are typically synthesized via cyclization reactions. For example, 3-bromoazetidine can be generated from γ-bromoamines through intramolecular nucleophilic substitution.
Step 3: Boc Protection
The tert-butyl carbamate group is introduced early in the synthesis to protect the azetidine nitrogen during subsequent reactions. This is achieved by treating the azetidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Table 2: Representative Synthetic Route
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Azetidine bromoethylation | γ-Bromoamine, base, heat | 60–70% |
| 2 | Miyaura borylation | B₂(pin)₂, Pd(dppf)Cl₂, KOAc, dioxane, 80°C | 50–65% |
| 3 | Boc protection | Boc₂O, DMAP, DCM, rt | >90% |
Physicochemical and Stability Profiles
The compound’s stability and reactivity are governed by its functional groups:
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Boc Group: Provides steric protection to the azetidine nitrogen, preventing undesired side reactions. It is stable under basic and mildly acidic conditions but cleaved by strong acids (e.g., TFA).
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Boronate Ester: Hydrolyzes slowly in aqueous media to form the corresponding boronic acid. Storage under inert atmosphere (N₂ or Ar) is recommended to prevent degradation .
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Thermal Stability: Decomposition occurs above 250°C, with the boronate moiety being the most thermally labile component .
Applications in Organic Synthesis and Drug Discovery
Suzuki-Miyaura Cross-Coupling
The pinacol boronate group enables this compound to act as a nucleophilic partner in palladium-catalyzed cross-couplings, facilitating carbon-carbon bond formation with aryl or vinyl halides . For example:
Medicinal Chemistry
Azetidines are prized in drug design for their:
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Conformational rigidity: Improves target binding selectivity.
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Metabolic stability: Reduced susceptibility to oxidative degradation compared to larger heterocycles.
Boronic acid derivatives, meanwhile, are explored as protease inhibitors (e.g., bortezomib analogs).
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